molecular formula C26H35F3O7 B1163869 13,14-epoxy Fluprostenol isopropyl ester

13,14-epoxy Fluprostenol isopropyl ester

Cat. No.: B1163869
M. Wt: 516.6
InChI Key: BGPCWSPTSAFVAF-LCEFRZHDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization as a Prostaglandin (B15479496) F-series Derivative

13,14-epoxy Fluprostenol (B1673476) isopropyl ester is a synthetic compound structurally related to the F-series prostaglandins (B1171923). bertin-bioreagent.commedchemexpress.com Prostaglandins are a group of lipid compounds derived from fatty acids that have diverse hormone-like effects in animals. britannica.comresearchgate.net Specifically, this molecule is a derivative of Fluprostenol isopropyl ester, a potent agonist for the prostaglandin F (FP) receptor. bertin-bioreagent.combiomol.comcvmh.frtargetmol.com Fluprostenol isopropyl ester itself is the active ingredient in Travoprost (B1681362), a medication used to reduce intraocular pressure in conditions like glaucoma. bertin-bioreagent.comveeprho.compharmaffiliates.comsynzeal.com

The core structure of 13,14-epoxy Fluprostenol isopropyl ester retains the fundamental cyclopentane (B165970) ring and two side chains characteristic of prostanoids. britannica.com However, it is distinguished by the presence of an epoxide ring at the 13th and 14th carbon positions of the omega side chain. This epoxide modification represents a significant structural deviation from the parent compound, Fluprostenol, which has a double bond in this location. The compound is also an isopropyl ester, a modification intended to increase lipophilicity and facilitate passage through cell membranes, after which it is presumably hydrolyzed to the active free acid form.

This compound exists as different stereoisomers, including the 13(S),14(S) and 13(R),14(R) enantiomers, which are distinct chiral forms of the epoxide. bertin-bioreagent.commedchemexpress.combiomol.comcaymanchem.com It is also referred to as 13,14-epoxy Travoprost. biomol.comcaymanchem.comcaymanchem.comglpbio.com

Interactive Data Table: Chemical Properties of this compound Isomers

Below is an interactive table detailing the chemical properties of the different isomers of this compound.

Property13(S),14(S)-epoxy Isomer13(R),14(R)-epoxy IsomerDiastereomeric Mixture
Synonyms Epoxy Derivative 2, 13(S),14(S)-epoxy Travoprost biomol.comglpbio.comEpoxy Derivative 1, 13(R),14(R)-epoxy Travoprost caymanchem.com13,14-epoxy Travoprost caymanchem.comglpbio.com
CAS Number Not explicitly available2557329-36-7 caymanchem.com2557327-99-6 caymanchem.combioscience.co.uk
Molecular Formula C₂₆H₃₅F₃O₇ biomol.comC₂₆H₃₅F₃O₇ caymanchem.comC₂₆H₃₅F₃O₇ caymanchem.combioscience.co.uk
Formula Weight 516.6 g/mol biomol.com516.6 g/mol caymanchem.com516.6 g/mol caymanchem.combioscience.co.uk
Purity >95% biomol.comData not available≥95% (epoxide mixture) caymanchem.combioscience.co.uk
Formulation A solution in methyl acetate (B1210297) biomol.comA solution in methyl acetate caymanchem.comA solution in methyl acetate bioscience.co.uk

Significance of Investigating Prostaglandin Impurities and Related Analogs in Mechanistic Studies

The primary significance of this compound in the scientific community stems from its classification as an impurity generated during the manufacturing process of Fluprostenol isopropyl ester (Travoprost). bertin-bioreagent.comcvmh.frveeprho.comcaymanchem.comglpbio.com The control and monitoring of such impurities are critical in pharmaceutical production to ensure the safety, quality, and efficacy of the final drug product, as mandated by regulatory guidelines. veeprho.com

The investigation of impurities and related analogs serves several key functions in mechanistic studies:

Understanding Degradation Pathways: Identifying the structure of impurities like the 13,14-epoxy derivative provides insight into the chemical stability of the active pharmaceutical ingredient (API) and the potential degradation pathways that can occur under various synthesis and storage conditions. veeprho.com

Structure-Activity Relationship (SAR) Studies: By comparing the biological activity (or lack thereof) of an analog like an epoxide derivative to the parent compound, researchers can better understand which structural features are essential for receptor binding and activation. The modification at the 13,14-position, for instance, can be studied to determine its impact on FP receptor agonism.

Ensuring Analytical Specificity: The presence of related compounds necessitates the development of highly specific analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), that can effectively separate and quantify the API from its impurities. creative-proteomics.comgoogle.comnih.govnih.gov This ensures accurate measurement of the drug's purity and content. youtube.com

Overview of Current Research Landscape on this compound

The current body of research focused specifically on this compound is limited. Multiple sources explicitly state that the pharmacology of this compound has not been extensively studied. bertin-bioreagent.combiomol.comtargetmol.comcaymanchem.comglpbio.com The existing literature and commercially available information primarily characterize it as a known impurity or related compound of Travoprost. veeprho.comsynzeal.comsynzeal.com

Research efforts appear to be concentrated on its analytical detection rather than its biological function. For example, a patent describes a method using ultra-high performance liquid chromatography to measure Travoprost and its related compounds, including epoxide derivatives, in eye drops. google.com Chemical suppliers offer this compound as a reference standard for use in analytical testing, quality control, and method validation for Travoprost production. synzeal.comsynzeal.com It is often sold as a diastereomeric mixture or as specific chiral enantiomers. cvmh.frcaymanchem.comglpbio.com

Research Objectives and Scope for Understanding this compound

Based on the current landscape, the research objectives concerning this compound can be divided into immediate and future goals.

Current Research Objectives: The primary and immediate objective of research involving this compound is analytical. This includes:

The development and validation of robust analytical methods to identify and quantify this compound in Travoprost API and finished drug products. google.comyoutube.com

Its use as a reference standard to ensure that batches of Travoprost meet purity specifications set by regulatory bodies. veeprho.comsynzeal.com

The study of its formation to optimize the synthesis and storage of Travoprost to minimize the generation of this and other impurities. veeprho.com

Future Research Scope: A significant gap in the knowledge base is the pharmacological profile of this specific molecule. bertin-bioreagent.combiomol.com Therefore, a logical future research direction would be to investigate its biological activity. Key questions to explore include:

Does this compound have any affinity for or activity at the FP receptor or other prostaglandin receptors?

Could its presence, even at low levels, contribute to or detract from the therapeutic effect of the parent drug?

What are its metabolic fate and toxicological profile?

Answering these questions would provide a complete understanding of the compound's significance and fully assess any potential impact it might have as an impurity in a widely used pharmaceutical product.

Properties

Molecular Formula

C26H35F3O7

Molecular Weight

516.6

InChI

InChI=1S/C26H35F3O7/c1-15(2)35-22(33)11-6-4-3-5-10-18-19(30)13-20(31)23(18)25-24(36-25)21(32)14-34-17-9-7-8-16(12-17)26(27,28)29/h3,5,7-9,12,15,18-21,23-25,30-32H,4,6,10-11,13-14H2,1-2H3/b5-3-/t18-,19-,20+,21-,23+,24?,25+/m0/s1

InChI Key

BGPCWSPTSAFVAF-LCEFRZHDSA-N

SMILES

O[C@@H]1C[C@H](O)[C@H](C/C=CCCCC(OC(C)C)=O)[C@H]1[C@@H](O2)C2[C@@H](O)COC3=CC=CC(C(F)(F)F)=C3

Synonyms

13,14-epoxy Travoprost

Origin of Product

United States

Chemical Synthesis and Formation Mechanisms of 13,14 Epoxy Fluprostenol Isopropyl Ester

Elucidation of Epoxidation Pathways Leading to 13,14-epoxy Fluprostenol (B1673476) Isopropyl Ester

The formation of 13,14-epoxy Fluprostenol isopropyl ester occurs via the epoxidation of the double bond between carbons 13 and 14 in the parent molecule, Fluprostenol isopropyl ester. This transformation is typically not a desired synthetic step but rather a side reaction that can occur during the synthesis of the active pharmaceutical ingredient. The presence of residual oxidizing agents or exposure to oxidative conditions can facilitate this epoxidation.

The general mechanism involves the attack of an electrophilic oxygen species on the electron-rich 13,14-alkene. Peroxy acids (RCO3H), which can be formed in situ or be present as impurities from other stages of the synthesis, are common reagents for such epoxidations. The concerted nature of the peroxy acid epoxidation mechanism suggests a syn-addition of the oxygen atom to the double bond.

Diastereoselectivity in Epoxide Formation: 13(R),14(R)- and 13(S),14(S)-epoxy Isomers

The epoxidation of the 13,14-double bond in Fluprostenol isopropyl ester results in the formation of two main diastereomers: the 13(R),14(R)-epoxy isomer and the 13(S),14(S)-epoxy isomer. drugfuture.com The relative stereochemistry of these newly formed chiral centers is a critical aspect of the impurity profile. Commercial sources of this impurity have noted a diastereomeric mixture, with one report indicating a 4:96 ratio of the diastereomers, suggesting a significant degree of diastereoselectivity in its formation. google.com

The facial selectivity of the epoxidation, which determines whether the (R,R) or (S,S) epoxide is preferentially formed, is influenced by the steric and electronic environment surrounding the double bond. The existing stereocenters and functional groups on the Fluprostenol isopropyl ester molecule can direct the approach of the oxidizing agent.

Role of Precursor Stereochemistry in Epoxide Generation

The inherent stereochemistry of Fluprostenol isopropyl ester plays a crucial role in directing the stereochemical outcome of the epoxidation. The cyclopentane (B165970) ring and the two side chains create a complex three-dimensional structure that can sterically hinder one face of the 13,14-double bond, leading to a preferential attack of the epoxidizing agent from the less hindered face.

Specifically, the hydroxyl groups at C-9, C-11, and C-15 can influence the trajectory of the incoming oxidizing agent through hydrogen bonding or steric hindrance. This directing effect is a well-established principle in the epoxidation of allylic and homoallylic alcohols and likely contributes to the observed diastereoselectivity in the formation of this compound.

Investigation of Reaction Conditions Influencing Epoxide Formation

The formation of this compound as an impurity is highly dependent on the specific reaction conditions employed during the synthesis and purification of Fluprostenol isopropyl ester. Control over these conditions is paramount to minimizing the generation of this unwanted byproduct.

Solvent Effects on Epoxidation Stereochemistry and Yield

The choice of solvent can significantly impact both the rate and the stereoselectivity of epoxidation reactions. Polar aprotic solvents are often used for epoxidations as they can solvate the reagents without interfering with the reaction mechanism. The ability of a solvent to participate in hydrogen bonding can also influence the transition state of the reaction, thereby affecting the diastereomeric ratio of the resulting epoxides. In the context of impurity formation, the solvent system used in the final steps of the Fluprostenol isopropyl ester synthesis would be a critical factor.

Catalyst Systems and Their Influence on Epoxide Isomer Ratio

While the formation of the epoxy impurity is generally an uncatalyzed side reaction, the presence of certain metal ions or other catalytic species could potentially accelerate its formation. In directed synthetic efforts for epoxides, various catalyst systems are employed to control stereoselectivity. For instance, transition metal catalysts are known to coordinate with nearby functional groups, such as hydroxyl groups, to direct the epoxidation to a specific face of the double bond. Any residual catalysts from preceding synthetic steps could, in principle, influence the ratio of the 13(R),14(R) and 13(S),14(S) epoxy isomers.

Temperature and Pressure Optimization for Controlled Epoxide Formation

Temperature is a critical parameter in controlling the rates of chemical reactions. Higher temperatures generally increase the rate of all reactions, including the formation of the epoxy impurity. Therefore, careful control of the reaction temperature during the synthesis of Fluprostenol isopropyl ester is essential to minimize the formation of this compound. Thermal stability studies of Travoprost (B1681362) (Fluprostenol isopropyl ester) have shown degradation at elevated temperatures, which could potentially involve oxidative pathways leading to epoxide formation. google.comgoogle.comgoogle.com Pressure is typically less of a controlling factor in liquid-phase epoxidations unless gaseous reagents are involved.

Advanced Synthetic Methodologies for Selective Diastereomer Preparation

The controlled synthesis of the individual diastereomers of this compound is crucial for in-depth pharmacological studies. The following sections detail established and emerging strategies to achieve high stereoselectivity in the epoxidation of the C-13, C-14 double bond of Fluprostenol Isopropyl Ester.

Chiral Synthesis of 13(R),14(R)-epoxy Fluprostenol Isopropyl Ester

The synthesis of the 13(R),14(R) diastereomer necessitates a stereoselective epoxidation that favors the introduction of the epoxide ring from a specific face of the molecule. A common and effective strategy involves the use of chiral catalysts to direct the stereochemical outcome of the reaction.

One of the most renowned methods for asymmetric epoxidation is the Sharpless-Katsuki epoxidation. This reaction utilizes a titanium isopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand to deliver an oxygen atom to an allylic alcohol in a highly stereocontrolled manner. To apply this methodology to the synthesis of 13(R),14(R)-epoxy Fluprostenol Isopropyl Ester, the parent compound, Fluprostenol Isopropyl Ester, which contains a C-15 hydroxyl group allylic to the C-13, C-14 double bond, serves as an ideal substrate.

The reaction proceeds by coordinating the titanium catalyst to the allylic alcohol of the Fluprostenol Isopropyl Ester. The chiral tartrate ligand then creates a chiral environment around the metal center, which directs the peroxide oxidant (typically tert-butyl hydroperoxide, TBHP) to one face of the double bond. The choice of the specific enantiomer of DET is critical in determining the resulting epoxide stereochemistry. For the synthesis of the 13(R),14(R) epoxide, (+)-diethyl tartrate is employed.

Table 1: Key Reagents and Conditions for Sharpless-Katsuki Epoxidation

Reagent Role Typical Conditions
Titanium (IV) isopropoxide Catalyst 0.1 - 0.2 equivalents
(+)-Diethyl tartrate Chiral Ligand 0.1 - 0.2 equivalents
tert-Butyl hydroperoxide (TBHP) Oxidant 1.1 - 1.5 equivalents

The reaction is typically carried out at low temperatures to enhance stereoselectivity. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the desired 13(R),14(R)-epoxy Fluprostenol Isopropyl Ester can be isolated and purified using column chromatography. The stereochemical purity of the product is often assessed by chiral HPLC or nuclear magnetic resonance (NMR) spectroscopy.

Chiral Synthesis of 13(S),14(S)-epoxy Fluprostenol Isopropyl Ester

Analogous to the synthesis of the (R,R) diastereomer, the preparation of the 13(S),14(S) epoxide relies on the principles of asymmetric epoxidation. The key to reversing the stereochemical outcome lies in the selection of the opposite enantiomer of the chiral ligand in the Sharpless-Katsuki epoxidation.

In this case, (-)-diethyl tartrate is used as the chiral auxiliary. The mechanistic principle remains the same: the titanium catalyst, coordinated to the allylic alcohol of Fluprostenol Isopropyl Ester, is now influenced by the chiral environment of (-)-DET. This directs the peroxide oxidant to the opposite face of the C-13, C-14 double bond, leading to the preferential formation of the 13(S),14(S) epoxide.

The reaction conditions, including the choice of solvent, temperature, and stoichiometry of reagents, are generally similar to those used for the synthesis of the (R,R) diastereomer. Careful control of these parameters is essential to maximize both the yield and the diastereomeric excess of the desired product.

Table 2: Comparison of Ligands for Diastereoselective Epoxidation

Desired Diastereomer Chiral Ligand Expected Major Product
13(R),14(R) (+)-Diethyl tartrate 13(R),14(R)-epoxy Fluprostenol Isopropyl Ester

Enzymatic Approaches to Stereoselective Epoxidation

In recent years, biocatalysis has emerged as a powerful tool for performing highly selective and environmentally friendly chemical transformations. Enzymes, with their exquisitely defined three-dimensional active sites, can catalyze reactions with unparalleled levels of stereoselectivity. The application of enzymatic approaches to the synthesis of chiral epoxides, including those of prostaglandin (B15479496) analogs, is an area of active research.

For the stereoselective epoxidation of Fluprostenol Isopropyl Ester, enzymes such as cytochrome P450 monooxygenases and certain peroxygenases are of particular interest. These enzymes are known to catalyze the insertion of an oxygen atom across a double bond. The inherent chirality of the enzyme's active site can lead to the preferential formation of one diastereomer over the other.

A chemoenzymatic strategy for the synthesis of prostaglandins (B1171923), including fluprostenol, has been reported, highlighting the potential of biocatalysis in this field. nih.govnih.gov The process would involve incubating Fluprostenol Isopropyl Ester with a selected microorganism or an isolated enzyme that exhibits the desired epoxidation activity and stereoselectivity. The reaction conditions, such as pH, temperature, and co-factor regeneration (if required), would need to be optimized to ensure efficient conversion.

Table 3: Potential Enzyme Classes for Stereoselective Epoxidation

Enzyme Class Mechanism of Action Potential for Stereoselectivity
Cytochrome P450 Monooxygenases Heme-containing enzymes that activate molecular oxygen High, dependent on the specific enzyme's active site topology
Peroxygenases Utilize hydrogen peroxide to perform oxyfunctionalization reactions Demonstrated high regio- and stereoselectivity in epoxidation of fatty acids

The development of enzymatic methods for the synthesis of this compound diastereomers offers several potential advantages over traditional chemical methods, including milder reaction conditions, reduced environmental impact, and potentially higher stereoselectivity. However, challenges such as enzyme stability, substrate specificity, and the need for large-scale production of the biocatalyst need to be addressed for industrial applicability.

Analytical Methodologies for Characterization and Quantification of 13,14 Epoxy Fluprostenol Isopropyl Ester

Chromatographic Techniques for Diastereomeric Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of closely related isomers and for the quantification of impurities in pharmaceutical substances. For 13,14-epoxy Fluprostenol (B1673476) isopropyl ester, a compound with multiple chiral centers, the separation of its diastereomers is a significant analytical challenge.

High-Performance Liquid Chromatography (HPLC) Method Development for 13,14-epoxy Fluprostenol Isopropyl Ester Isomers

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical impurities. The development of a robust HPLC method for this compound isomers focuses on achieving adequate resolution between the main compound, its isomers, and other related substances.

A typical approach involves reversed-phase HPLC, which separates compounds based on their hydrophobicity. For prostaglandin (B15479496) analogs like Travoprost (B1681362) and its impurities, various C18 and phenyl-hexyl columns have been successfully employed. yydbzz.comresearchgate.netijrpas.com A gradient elution is often necessary to resolve all related compounds in a single run. yydbzz.comgoogle.com The mobile phase commonly consists of an aqueous buffer (such as phosphate (B84403) or an ion-pairing agent like sodium heptane (B126788) sulfonate, with pH adjusted to the acidic range) and an organic modifier like acetonitrile (B52724) or methanol. yydbzz.comgoogle.com

A patent for Travoprost describes an HPLC method for analyzing related compounds using an Aquity UPLC BEH phenyl column with a gradient of an aqueous buffer (pH 2.0-3.0) and acetonitrile. google.com Such a method would be a suitable starting point for the separation of the diastereomers of this compound. Detection is typically performed using a UV detector, with wavelengths around 220 nm or 275-285 nm being effective for these types of compounds. researchgate.netgoogle.comgoogle.com

Table 1: Illustrative HPLC Method Parameters for Diastereomeric Separation

ParameterValue
Column Phenyl-Hexyl Column (e.g., 150 mm x 3.0 mm, 3 µm)
Mobile Phase A 20 mM Sodium Heptane Sulfonate, pH 2.5 with Phosphoric Acid
Mobile Phase B Acetonitrile
Mobile Phase C Methanol
Gradient Elution A time-based gradient varying the proportions of A, B, and C
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

This table presents a hypothetical but representative set of HPLC conditions based on published methods for related compounds. yydbzz.com

Gas Chromatography (GC) Applications in Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, prostaglandins (B1171923) and their analogs, including this compound, are generally non-volatile due to the presence of polar functional groups like hydroxyls. Therefore, derivatization is a mandatory step to increase their volatility for GC analysis.

A common derivatization strategy for fatty acids and related compounds involves esterification of carboxylic acid groups and silylation of hydroxyl groups. For epoxy fatty acids, the epoxy group can be converted to a methoxy-hydroxy group, which is then further derivatized. nih.gov A widely used method for fatty acids is the preparation of fatty acid methyl esters (FAMEs) using a catalyst like boron trichloride (B1173362) in methanol. sigmaaldrich.com The hydroxyl groups can then be converted to trimethylsilyl (B98337) (TMS) ethers using a silylating agent. nih.gov

Once derivatized, the volatile analyte can be separated on a capillary GC column and detected with high sensitivity and specificity using a mass spectrometer (GC-MS). nih.govnih.gov This technique allows for the identification and quantification of different isomers based on their retention times and mass spectra.

Table 2: General GC-MS Derivatization and Analysis Steps

StepDescription
1. Transesterification Conversion of the isopropyl ester to a methyl ester using a reagent like sodium methoxide.
2. Silylation Derivatization of hydroxyl groups to trimethylsilyl (TMS) ethers.
3. GC Separation Use of a capillary column (e.g., DB-5ms) with a temperature program to separate the derivatized isomers.
4. MS Detection Electron ionization (EI) mass spectrometry to obtain mass spectra for identification and quantification.

This table outlines a general workflow for the GC-MS analysis of hydroxylated and epoxidized fatty acid esters. nih.govnih.gov

Chiral Chromatography for Enantiomeric Excess Determination of Isolated Isomers

Chiral chromatography is a specialized form of HPLC that is essential for the separation of enantiomers. Since this compound exists as different enantiomers (e.g., 13R,14R and 13S,14S), determining the enantiomeric excess of each isolated isomer is crucial. This can be achieved either by direct separation on a chiral stationary phase (CSP) or by derivatization with a chiral reagent followed by separation on a non-chiral column.

Direct separation using a CSP is often the preferred method. For prostaglandins and their analogs, polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel, Chiralpak), have proven to be effective. mdpi.com The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is critical for achieving separation. For reversed-phase chiral separations, mixtures of acetonitrile, methanol, and buffered water are used. mdpi.com

Alternatively, derivatization with a chiral agent, such as S-(-)-1-phenylethylamine, can create diastereomeric amides that can then be separated on a standard achiral HPLC column. nih.gov The ratio of the peak areas of the separated diastereomers corresponds to the enantiomeric ratio of the original compound.

Table 3: Approaches for Chiral Separation

MethodDescription
Direct Chiral HPLC Utilizes a chiral stationary phase (e.g., Chiralpak AD) to directly separate the enantiomers of the isolated isomer. The mobile phase is typically a non-polar solvent with a polar modifier.
Indirect Chiral HPLC Involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which are then separated on a standard (achiral) HPLC column.

This table summarizes the two main strategies for determining the enantiomeric excess of chiral compounds like the isomers of this compound. mdpi.comnih.gov

Spectroscopic and Spectrometric Approaches for Structural Elucidation

While chromatography is excellent for separation, spectroscopic and spectrometric techniques are required for the definitive structural elucidation and stereochemical assignment of the separated isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the three-dimensional structure of organic molecules. For a complex molecule like this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments is necessary for complete structural and stereochemical assignment.

The chemical shifts of protons on the epoxide ring are expected to appear in a characteristic region of the ¹H NMR spectrum, typically between 2.5 and 3.5 ppm. libretexts.org The ¹³C NMR signals for the epoxide carbons are generally found in the 45-60 ppm range. oregonstate.edu The precise chemical shifts and coupling constants of the protons on the cyclopentane (B165970) ring and the two side chains provide detailed information about their relative stereochemistry.

For instance, the trans relationship between the two side chains on the cyclopentane ring, and the cis relationship of the hydroxyl groups, characteristic of F-series prostaglandins, can be confirmed through analysis of coupling constants and Nuclear Overhauser Effect (NOE) correlations. kirj.ee The stereochemistry of the epoxide ring relative to the rest of the molecule can also be deduced from NOE data, which reveals through-space proximity between protons.

Table 4: Expected ¹H NMR Chemical Shift Ranges for Key Protons

Proton(s)Expected Chemical Shift (ppm)
Epoxide Protons2.5 - 3.5
Protons on Carbons Bearing Hydroxyl Groups3.5 - 4.5
Vinylic Protons5.0 - 6.0
Isopropyl Ester Methine Proton~5.0 (septet)
Isopropyl Ester Methyl Protons~1.2 (doublet)

This table provides estimated chemical shift ranges based on general knowledge of NMR spectroscopy of epoxides and prostaglandins. libretexts.orgkirj.ee

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.

When coupled with HPLC (LC-MS), it allows for the analysis of individual components of a mixture. For Travoprost and its metabolites, electrospray ionization (ESI) in negative ion mode is often used, where the deprotonated molecule [M-H]⁻ is observed. nih.gov Tandem mass spectrometry (MS/MS) involves selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate characteristic product ions.

The fragmentation of this compound would be expected to show losses of the isopropyl group, the ester group, and water molecules. A particularly informative fragmentation for trifluoromethylphenoxy-containing prostaglandins is the formation of the 3-trifluoromethylphenolate ion (m/z 161), which is often an intense peak in the MS/MS spectrum. nih.gov The fragmentation pattern of the epoxy-containing side chain would also provide valuable information for confirming the structure.

Table 5: Expected Mass Spectrometric Data

AnalysisExpected Information
High-Resolution MS (HRMS) Accurate mass measurement to confirm the elemental composition (C₂₆H₃₅F₃O₇).
MS/MS Fragmentation - Loss of the isopropyl group (- C₃H₇) - Loss of the entire isopropyl ester group - Loss of water (-H₂O) from hydroxyl groups - Cleavage of the side chains - Formation of the 3-trifluoromethylphenolate ion (m/z 161)

This table outlines the expected outcomes from mass spectrometric analysis of this compound based on the analysis of related compounds. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Spectroscopic methods are indispensable tools for the structural elucidation and characterization of organic molecules, including pharmaceutical impurities. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information regarding the functional groups and chromophoric systems present in this compound.

Infrared (IR) Spectroscopy: While specific IR spectral data for this compound is not extensively published in peer-reviewed literature, the expected characteristic absorption bands can be inferred from its molecular structure. The presence of hydroxyl (-OH) groups would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The carbonyl (C=O) stretching of the isopropyl ester group would be expected to show a strong absorption band around 1730-1740 cm⁻¹. The C-O-C stretching vibrations of the ether linkages, including the epoxide ring, would likely appear in the fingerprint region between 1000-1300 cm⁻¹. The aromatic ring originating from the trifluoromethylphenoxy group would exhibit characteristic C-H and C=C stretching and bending vibrations. The C-F bonds of the trifluoromethyl group would also produce strong, characteristic absorptions.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is primarily dictated by the presence of the benzoyl chromophore. Published data for this compound, as well as for the parent compound, Fluprostenol isopropyl ester (also known as Travoprost), indicate characteristic absorption maxima (λmax). ijrpas.comiajps.com The primary absorption is due to the π → π* transitions within the aromatic ring. For this compound, two distinct absorption maxima have been reported. ijrpas.commdpi.com

Compoundλmax 1 (nm)λmax 2 (nm)Solvent
This compound222276Not Specified
Travoprost-277Water

The absorption at approximately 276-277 nm is characteristic of the substituted benzene (B151609) ring. The additional absorption maximum at a lower wavelength (222 nm) is also associated with the electronic transitions within the aromatic system. These spectral features are crucial for the qualitative identification of the impurity and for its quantification using UV-based detection methods in chromatography.

Quantitative Analysis Methods for this compound in Research Samples

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the quantitative analysis of prostaglandins and their impurities due to its high resolution, sensitivity, and specificity. While a specific, validated HPLC method for this compound is not publicly available, methods developed for the analysis of Travoprost and its related compounds provide a strong foundation for its quantification. ijrpas.comuspnf.com

A typical HPLC method would employ a reversed-phase column, such as a C18 or a phenyl-hexyl column. ijrpas.com Gradient elution is often necessary to achieve adequate separation of the main component from its various impurities. The mobile phase commonly consists of an aqueous buffer (e.g., a phosphate or acetate (B1210297) buffer at a controlled pH) and an organic modifier like acetonitrile or methanol. uspnf.comgoogle.com Detection is typically performed using a UV detector set at one of the absorption maxima of the analyte, such as 220 nm or around 275-285 nm. uspnf.comgoogle.com

ParameterTypical Conditions for Prostaglandin Impurity Analysis
Chromatographic ColumnReversed-phase C18 or Phenyl-Hexyl, e.g., 4.6 mm x 150 mm, 3-5 µm particle size
Mobile Phase AAqueous buffer (e.g., 20 mM Sodium Heptane Sulfonate, pH 2.5 with phosphoric acid)
Mobile Phase BAcetonitrile or Methanol
Elution ModeGradient
Flow Rate0.5 - 2.0 mL/min
Column Temperature30 - 40 °C
Detection Wavelength220 nm or ~275 nm

For enhanced sensitivity and structural confirmation, HPLC coupled with mass spectrometry (HPLC-MS/MS) can be employed. mdpi.com This technique provides molecular weight and fragmentation data, which is invaluable for the unambiguous identification of impurities.

Validation of Analytical Methods for Accuracy and Precision

Any quantitative analytical method intended for use in pharmaceutical research must be validated to ensure its reliability. The validation process, as guided by international guidelines such as those from the International Council for Harmonisation (ICH), demonstrates that the method is suitable for its intended purpose. For the quantification of this compound, the validation would encompass several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API (Fluprostenol isopropyl ester), other impurities, degradation products, and matrix components. This is typically demonstrated through peak purity analysis using a photodiode array (PDA) detector or by mass spectrometry.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is established by analyzing a series of standards of the epoxide at different concentrations. The correlation coefficient (r²) should ideally be ≥ 0.99.

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is assessed by spiking a placebo or the API matrix with known amounts of the this compound impurity at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within an acceptable range, typically 80-120% for impurities.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). The relative standard deviation (RSD) is expected to be low, generally below 5-10% for impurity analysis.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Application in Process Monitoring for Impurity Control in Research Synthesis

The development of a robust quantitative analytical method for this compound is crucial for monitoring and controlling its formation during the research and development stages of Fluprostenol isopropyl ester synthesis. By implementing Process Analytical Technology (PAT), real-time or near-real-time analysis of reaction mixtures can be performed. uspnf.com

An appropriately validated HPLC method can be used as an at-line or off-line PAT tool to:

Monitor the progress of the synthesis reaction: By taking samples at various time points, the formation of the desired product and any impurities, including the epoxide, can be tracked.

Optimize reaction conditions: The impact of varying reaction parameters such as temperature, reaction time, and reagent stoichiometry on the formation of this compound can be evaluated. This allows for the optimization of the synthetic process to minimize the generation of this impurity.

Assess the effectiveness of purification steps: The analytical method can be used to determine the efficiency of crystallization or chromatographic purification steps in removing the epoxide impurity from the final product.

The data generated from this process monitoring is essential for developing a scalable and robust synthetic process that consistently yields Fluprostenol isopropyl ester of high purity, meeting the stringent requirements for pharmaceutical use.

Mechanistic Pharmacological Investigations of 13,14 Epoxy Fluprostenol Isopropyl Ester

In Vitro Receptor Binding Studies

Affinity and Selectivity for Prostanoid Receptors (e.g., FP, EP, DP, IP, TP)

Detailed receptor binding affinity studies specifically for 13,14-epoxy Fluprostenol (B1673476) isopropyl ester are not extensively available in published literature. However, the pharmacology of its parent compound, Fluprostenol, provides significant insight. Fluprostenol is a potent and selective agonist for the prostaglandin (B15479496) F (FP) receptor. targetmol.comcaymanchem.com

In studies using mouse prostanoid receptors expressed in Chinese hamster ovary cells, Fluprostenol demonstrated a high affinity for the FP receptor, with a Ki (inhibition constant) value of approximately 3-4 nM. nih.gov This indicates a strong binding capability to this receptor type. While it showed some lower-affinity binding to other prostanoid receptors like the prostaglandin E (EP) receptors, its primary activity is centered on the FP receptor. nih.gov The parent acid, (+)-Fluprostenol, inhibits the binding of prostaglandin F2α to human and rat FP receptors with IC50 values of 3.5 and 7.5 nM, respectively, further confirming its high affinity for this receptor. caymanchem.com

Prostanoid receptors are a class of G-protein coupled receptors (GPCRs) categorized into five main types: DP, EP, FP, IP, and TP, which are preferentially activated by their natural ligands PGD2, PGE2, PGF2α, PGI2 (prostacyclin), and thromboxane (B8750289) A2, respectively. sigmaaldrich.comguidetopharmacology.org The FP receptor, the primary target of Fluprostenol, is known to couple to Gq/11 proteins. sigmaaldrich.com Generally, DP, IP, and TP receptors exhibit high ligand specificity, whereas EP receptors, particularly the EP3 subtype, can show broader binding profiles. nih.gov

Table 1: Binding Affinity of Fluprostenol for Mouse Prostanoid FP Receptor

Compound Receptor Ki (nM) Source
Fluprostenol FP 3-4 nih.gov

Comparative Binding Profiles of 13(R),14(R)- and 13(S),14(S)-epoxy Fluprostenol Isopropyl Ester

Specific comparative binding studies detailing the affinity and selectivity of the individual 13(R),14(R)- and 13(S),14(S)-epoxy Fluprostenol isopropyl ester stereoisomers are not available in current scientific literature. These compounds are identified as chiral enantiomers of the epoxide impurity formed during the synthesis of Fluprostenol isopropyl ester. targetmol.combertin-bioreagent.combiomol.com It has been noted that the pharmacology of these specific enantiomers has not been studied extensively to date. bertin-bioreagent.comcaymanchem.comglpbio.combiomol.com The stereochemistry of a molecule can significantly influence its interaction with a receptor's binding site, but without direct experimental data, any differences in the binding profiles of these two isomers remain speculative.

Cellular Signaling Pathway Analysis

Investigation of G-Protein Coupled Receptor Activation (e.g., cAMP, IP3/Ca2+ signaling)

Activation of the FP receptor by agonists like Fluprostenol typically initiates signaling through the Gq/11 family of G-proteins. sigmaaldrich.comnih.gov This pathway involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). sigmaaldrich.comnih.gov

The primary role of IP3 is to diffuse through the cytosol and bind to IP3 receptors on the membrane of the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. nih.govmdpi.comembopress.org This elevation of intracellular Ca2+ is a hallmark of FP receptor activation. arvojournals.org In contrast, prostanoid receptors like DP1, EP2, and EP4 typically couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP). sigmaaldrich.comguidetopharmacology.org Conversely, EP3 receptors can couple to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels. sigmaaldrich.comguidetopharmacology.org Given that Fluprostenol is a potent FP agonist, its primary signaling mechanism is expected to be the IP3/Ca2+ pathway rather than the cAMP pathway. There is evidence that cAMP can, in some cell types, potentiate or augment IP3-induced Ca2+ release, suggesting potential crosstalk between the pathways. nih.gov

Downstream Molecular Events Modulated by 13,14-epoxy Fluprostenol Isopropyl Ester

The downstream molecular events following the activation of the FP receptor by its agonists are driven by the increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG. These events can be highly cell-type specific. For instance, in human trabecular meshwork cells, the Fluprostenol analog has been shown to block the fibrotic effects of connective tissue growth factor (CTGF). nih.gov This action includes preventing the CTGF-induced expression of extracellular matrix proteins like fibronectin and various collagens. nih.gov Furthermore, treatment with Fluprostenol was found to increase the activity of matrix metalloproteinase 2 (MMP-2), an enzyme involved in the degradation of the extracellular matrix. nih.gov These downstream effects highlight the ability of FP receptor agonists to modulate gene expression and enzymatic activity related to tissue remodeling.

Enzyme Activity Modulation (e.g., adenylyl cyclase, phospholipase C)

As a potent FP receptor agonist, the primary enzyme modulated by Fluprostenol is phospholipase C (PLC). sigmaaldrich.com Upon receptor binding, the activated Gq/11 protein stimulates PLC, which catalyzes the cleavage of PIP2. nih.gov This is the key initiating step in the IP3/Ca2+ signaling cascade.

Conversely, there is no direct evidence to suggest that Fluprostenol or its analogs significantly modulate adenylyl cyclase activity as a primary mechanism of action. Adenylyl cyclase activity is principally regulated by prostanoid receptors coupled to Gs (stimulation) or Gi (inhibition) proteins, such as certain EP, DP, and IP receptors. sigmaaldrich.comguidetopharmacology.orgnih.gov Since Fluprostenol is highly selective for the Gq-coupled FP receptor, its direct impact on the adenylyl cyclase/cAMP pathway is expected to be minimal. caymanchem.comnih.gov Any observed changes in cAMP levels would likely be due to indirect crosstalk between the PLC and adenylyl cyclase pathways rather than direct receptor-mediated activation or inhibition. nih.gov

Table 2: Summary of Primary Signaling Pathways for Prostanoid Receptors

Receptor G-Protein Coupling Primary Second Messenger Source
FP Gq/11 IP3 / Ca2+ sigmaaldrich.com
EP1 Gq/11 IP3 / Ca2+ sigmaaldrich.comguidetopharmacology.org
EP2 Gs cAMP (increase) sigmaaldrich.comguidetopharmacology.org
EP3 Gi / Gq cAMP (decrease) / IP3 / Ca2+ sigmaaldrich.comguidetopharmacology.org
EP4 Gs cAMP (increase) sigmaaldrich.com
DP1 Gs cAMP (increase) guidetopharmacology.org
IP Gs cAMP (increase) sigmaaldrich.com
TP Gq/11 IP3 / Ca2+ sigmaaldrich.com

Structure-Activity Relationship (SAR) Studies of Epoxide Functionality

The examination of the structure-activity relationship of this compound, particularly concerning its epoxide functionality, is crucial for understanding its pharmacological profile. However, the scientific literature currently lacks in-depth studies on this specific molecule.

Impact of 13,14-epoxy Moiety on Prostanoid Receptor Interaction

Design and Synthesis of Novel Analogs with Modified Epoxide Features

The synthesis of analogs with modified epoxide features would be a logical step to probe the role of the 13,14-epoxy group in receptor binding and activation. This could involve altering the stereochemistry of the epoxide (e.g., comparing the activity of the (13R,14R) and (13S,14S) enantiomers) or replacing the epoxide with other functional groups of similar size or polarity. Such studies would provide valuable insights into the spatial and electronic requirements for optimal receptor interaction. While different stereoisomers of this compound are available, indicating their successful synthesis, there is a lack of published research on the systematic design and pharmacological evaluation of a broader range of analogs with modified epoxide features. glpbio.comcaymanchem.com

Computational Modeling and Molecular Docking for Ligand-Receptor Interactions

Computational modeling and molecular docking simulations are powerful tools for predicting and analyzing the binding modes of ligands within their receptors. These methods could elucidate how the 13,14-epoxy moiety of Fluprostenol isopropyl ester orients itself within the binding site of prostanoid receptors and identify key amino acid residues involved in the interaction. Such in silico studies could guide the design of novel, more potent, or selective analogs. Despite the potential of these techniques, there are no specific computational studies in the public domain that focus on the docking of this compound to prostanoid receptors. The parent compound, Fluprostenol, has been the subject of such studies, but the influence of the epoxy group remains uninvestigated from a computational standpoint.

Metabolic Fate and Biotransformation of 13,14 Epoxy Fluprostenol Isopropyl Ester in Preclinical Models

In Vitro Metabolic Stability and Metabolite Identification

In vitro systems are crucial for predicting the metabolic clearance and identifying the primary metabolites of a new chemical entity. For 13,14-epoxy fluprostenol (B1673476) isopropyl ester, such studies would elucidate its susceptibility to hepatic enzymes and the initial metabolites formed.

The stability of a compound in hepatic microsomes and cytosol provides an indication of its susceptibility to metabolism by Phase I (primarily cytochrome P450 enzymes in microsomes) and Phase II (various enzymes in both fractions), as well as hydrolysis by esterases present in these subcellular fractions.

While specific experimental data for 13,14-epoxy fluprostenol isopropyl ester is not available, a hypothetical stability profile can be considered. Prostaglandin (B15479496) analogs are known to be substrates for various metabolic enzymes. It is expected that the compound would exhibit moderate to low stability in hepatic preparations due to the presence of the isopropyl ester and the epoxide functional groups, which are susceptible to enzymatic cleavage.

Table 1: Hypothetical In Vitro Metabolic Stability of this compound

SystemPredicted StabilityPrimary Metabolic Reaction
Liver MicrosomesLow to ModerateEpoxide hydration, Hydroxylation
Liver CytosolModerateEster Hydrolysis
PlasmaLowEster Hydrolysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the separation, detection, and structural elucidation of drug metabolites. mdpi.comnih.govmdpi.com In a preclinical study of this compound, LC-MS/MS would be employed to analyze incubations from in vitro systems and biological samples from in vivo studies.

The primary metabolite anticipated would be the corresponding carboxylic acid, 13,14-epoxy fluprostenol, formed by the rapid hydrolysis of the isopropyl ester. Subsequent modifications would likely involve the opening of the epoxide ring to form the corresponding diol, 13,14-dihydroxy-fluprostenol. Further metabolism would likely follow the known pathways for prostaglandins (B1171923), including beta-oxidation of the carboxylic acid side chain and oxidation of the cyclopentane (B165970) ring hydroxyl groups.

Table 2: Predicted Metabolites of this compound and their Detection by LC-MS/MS

MetabolitePredicted m/zFragmentation Pattern
13,14-epoxy fluprostenol[M-H]⁻Loss of H₂O, loss of the trifluoromethylphenoxy group
13,14-dihydroxy-fluprostenol[M-H]⁻Multiple water losses, cleavage of the side chains
Beta-oxidation products[M-H]⁻Neutral loss of C₂H₂O₂ units

Ester-containing prodrugs are typically activated by esterases to their pharmacologically active carboxylic acid form. nih.gov In the case of this compound, the isopropyl ester moiety is expected to be rapidly hydrolyzed by various esterases, including carboxylesterases, present in the liver, plasma, and other tissues. nih.gov This hydrolysis would be a critical first step in its metabolism, converting the prodrug form into the more polar acid metabolite. The high activity of these enzymes generally leads to a short half-life for the ester prodrug in vivo.

Enzymatic Pathways Involved in Epoxide Degradation or Modification

The epoxide ring is a key structural feature of this compound and its metabolism is of significant interest. Epoxides can be detoxified through enzymatic hydration or can be targets for other enzymatic modifications.

Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in the metabolism of a vast array of xenobiotics, including prostaglandins. nih.govmdpi.com While the primary role of CYPs in the metabolism of this compound might be secondary to esterase and epoxide hydrolase activity, they could still play a role. CYPs could potentially catalyze the hydroxylation of the fluprostenol backbone at various positions, contributing to the diversity of metabolites formed. Furthermore, CYPs are also known to be involved in the formation of epoxides from unsaturated fatty acids, though in this case, the epoxide is already present. nih.gov The specific CYP isoforms that might be involved would need to be determined through in vitro studies with recombinant human CYP enzymes.

Conjugation Reactions (e.g., glucuronidation, sulfation)

There is no publicly available scientific literature detailing the conjugation reactions, such as glucuronidation or sulfation, of This compound in any preclinical models.

For the parent compound, Fluprostenol isopropyl ester (Travoprost) , the primary metabolic route is not conjugation. Instead, it undergoes rapid hydrolysis to its active metabolite, travoprost (B1681362) free acid. fda.govdrugbank.com This active acid is then further metabolized systemically through beta-oxidation of the alpha-chain, oxidation of the 15-hydroxyl group, and reduction of the 13,14 double bond. fda.govdrugbank.com While conjugation reactions are a common phase II metabolic pathway for many xenobiotics, they are not described as a major metabolic fate for Travoprost in the available literature.

Table 1: Conjugation Reactions of this compound in Preclinical Models

Conjugation Pathway Finding in Preclinical Models
Glucuronidation Data not available
Sulfation Data not available

In Vivo Preclinical Pharmacokinetic Research (Non-Human Models)

Comprehensive in vivo preclinical pharmacokinetic studies specifically for This compound are absent from the published scientific record. Research has been focused on the parent drug, Travoprost.

There is no specific ADME (Absorption, Distribution, Metabolism, and Excretion) data available for This compound in any research animal models.

The ADME profile of the parent compound, Travoprost , has been characterized. Following topical ocular administration in preclinical models, Travoprost, an isopropyl ester prodrug, is absorbed through the cornea and rapidly hydrolyzed to its active free acid. fda.govnih.gov Systemically, this active acid is metabolized into inactive forms. fda.gov The primary routes of metabolism include beta-oxidation of the carboxylic acid chain, oxidation of the 15-hydroxyl moiety, and reduction of the double bond at the 13,14 position. fda.govdrugbank.com The metabolites are then excreted, primarily through the kidneys. wikipedia.org

There are no published studies that have determined the half-life or clearance rates of This compound in plasma or any other biological matrices from preclinical models.

For the active metabolite of the parent compound, travoprost free acid, the plasma half-life is short, estimated to be around 45 minutes in humans, with concentrations falling below the limit of quantification within an hour of administration. fda.gov This indicates rapid systemic clearance. fda.govnih.gov

Table 2: Preclinical Pharmacokinetic Parameters for this compound

Pharmacokinetic Parameter Species Biological Matrix Value
Half-Life (t½) Not Applicable Not Applicable Data not available
Clearance (CL) Not Applicable Not Applicable Data not available

Given the lack of in vivo studies, there are no published bioanalytical methods specifically developed for the detection and quantification of This compound in biological samples from preclinical research.

For the parent compound, Travoprost , and its active free acid, highly sensitive bioanalytical methods have been established to facilitate pharmacokinetic studies. Due to the low systemic concentrations after topical administration, these methods require high sensitivity and specificity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying travoprost free acid in plasma, with detection limits in the low picogram per milliliter range. arvojournals.org

Mechanistic Roles and Biological Impact of 13,14 Epoxy Fluprostenol Isopropyl Ester in Model Systems

Investigations in Isolated Tissue and Organ Bath Studies

Smooth Muscle Contraction/Relaxation Studies (e.g., ocular tissues, vascular smooth muscle)

There is no publicly available research data detailing the effects of 13,14-epoxy Fluprostenol (B1673476) isopropyl ester on the contraction or relaxation of smooth muscle in isolated tissue or organ bath preparations. Studies on ocular tissues, such as the ciliary muscle or trabecular meshwork, or on vascular smooth muscle, which are common for prostaglandin (B15479496) analogs, have not been reported for this specific compound.

Preclinical In Vivo Studies in Animal Models (Non-Human)

Assessment of Pharmacological Effects in Disease Models Relevant to Prostaglandins (B1171923) (e.g., experimental glaucoma models, inflammatory models)

There is a lack of published preclinical in vivo studies assessing the pharmacological effects of 13,14-epoxy Fluprostenol isopropyl ester in animal models of diseases where prostaglandins are relevant, such as experimental glaucoma or inflammatory conditions. While its parent compound, Fluprostenol isopropyl ester, is studied in these contexts, this specific impurity has not been the subject of similar investigations.

Comparative Study of this compound Diastereomers on Biological Responses

No comparative studies on the biological responses to the different diastereomers of this compound have been published. The individual diastereomers, such as 13(R),14(R)-epoxy Fluprostenol isopropyl ester and 13(S),14(S)-epoxy Fluprostenol isopropyl ester, are recognized as distinct chemical entities, but their relative pharmacological activities have not been characterized. targetmol.combertin-bioreagent.comcaymanchem.combiomol.com

Dose-Response Characterization in Research Animal Models

Due to the absence of in vivo studies, there is no information available regarding the dose-response characteristics of this compound in any research animal models.

Interactions with Endogenous Prostaglandin Pathways

Given the structural relationship to Fluprostenol, a prostaglandin F2α analogue, it is conceivable that this compound could interact with prostaglandin pathways. However, specific experimental data to confirm and characterize these potential interactions are lacking.

There is currently no published research that details how this compound might modulate the synthesis or release of endogenous prostaglandins. The enzymes and signaling pathways involved in prostaglandin production, such as cyclooxygenases (COX-1 and COX-2) and prostaglandin synthases, have not been studied in the context of their interaction with this specific epoxy compound. Therefore, it is unknown whether it acts as an inhibitor, activator, or has no effect on these key enzymes.

The transport of prostaglandins across cell membranes is a critical step in their signaling and metabolism, facilitated by specific prostaglandin transporter proteins (PGT). There is no available scientific literature or research data that investigates whether this compound can interfere with these transporter proteins. It is therefore unknown if this compound competes with endogenous prostaglandins for transport, thereby altering their extracellular concentrations and subsequent receptor activation.

Lipid mediator systems, including those for leukotrienes, thromboxanes, and other eicosanoids, often exhibit complex cross-talk with prostaglandin pathways. biomarker.hu This interplay is crucial for the integrated regulation of inflammatory and physiological processes. However, there are no specific studies on this compound that explore its potential to engage in cross-talk with other lipid mediator systems. Research has yet to determine if this compound can influence the synthesis or signaling of other lipid mediators, or if its metabolic fate involves pathways shared with other bioactive lipids.

Table of Research Findings

Due to the limited research on the specific pharmacological actions of this compound, a data table of detailed research findings cannot be compiled at this time. The scientific community has not yet published studies that would provide the necessary data for such a table. bertin-bioreagent.comtargetmol.comcaymanchem.com

Future Directions and Emerging Research Avenues for 13,14 Epoxy Fluprostenol Isopropyl Ester

Development of Novel Analytical Techniques for Enhanced Isomer Resolution

The presence of multiple chiral centers in 13,14-epoxy Fluprostenol (B1673476) isopropyl ester means it can exist as various stereoisomers, including enantiomers and diastereomers. As it is known to be a diastereomeric mixture, the separation and characterization of these individual isomers are critical for understanding their respective biological activities. nih.govnih.gov The development of selective analytical methods is paramount, as different isomers of prostaglandin (B15479496) analogs can exhibit varied pharmacological and toxicological profiles.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of prostaglandin analogs. grgonline.comtargetmol.com For enhanced isomer resolution, the focus is on the development and optimization of chiral stationary phases (CSPs). Derivatized cellulose-based columns, for example, have shown success in the analytical and preparative resolution of prostaglandin enantiomers. nih.gov Future work will likely involve creating novel CSPs with higher selectivity for the specific stereochemical configurations of epoxy-prostaglandin derivatives. Furthermore, techniques such as supercritical fluid chromatography (SFC) are emerging as powerful tools for diastereomer resolution, offering efficient and high-resolution separations that can surpass traditional HPLC in some cases. researchgate.net

The coupling of these advanced chromatographic techniques with high-resolution mass spectrometry (MS/MS) provides a robust platform for both separation and definitive identification of the resolved isomers. nih.gov

Table 1: Advanced Chromatographic Techniques for Prostaglandin Isomer Analysis

Technique Stationary Phase/Column Type Mobile Phase/Eluent Detection Method Application/Benefit
Chiral HPLC Derivatized Cellulose (B213188) (e.g., Chiracel OJ-RH) Acetonitrile (B52724):Methanol:Water mixtures UV, Diode Array Detector (DAD) Separation of enantiomeric pairs of prostaglandin acids. nih.govnih.gov
Reverse-Phase HPLC C18, Monolithic Columns Acetonitrile/Water or Methanol/Buffer gradients UV, MS/MS Simultaneous analysis of multiple PGF2α analogs and their impurities. grgonline.comtargetmol.com
Normal-Phase HPLC Silica-based columns Non-polar solvents (e.g., hexane/isopropanol) UV Separation of geometric isomers (e.g., 5,6-trans isomers) and epimers. targetmol.com

| Supercritical Fluid Chromatography (SFC) | Chiral columns (e.g., CHIRALPAK IC) | Supercritical CO2 with co-solvents (e.g., methanol) | UV, MS | Efficient and high-resolution separation of complex diastereomeric mixtures. researchgate.net |

Advanced Computational Chemistry and Artificial Intelligence for Predictive Pharmacology

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational tool. Specifically, four-dimensional QSAR (4D-QSAR) analysis, which accounts for conformational flexibility and alignment freedom, has been successfully applied to prostaglandin F2α analogs. researchgate.netnih.gov This approach can be used to build predictive models for the binding affinity of 13,14-epoxy Fluprostenol isopropyl ester and its individual isomers to the prostaglandin F2α receptor (FP receptor) and other related prostanoid receptors. researchgate.netresearchgate.net Such models use a training set of related compounds to identify the key structural features (pharmacophores) responsible for biological activity.

Molecular docking simulations can further elucidate how this compound interacts with the binding pocket of the FP receptor. By modeling the ligand-receptor complex, researchers can predict binding energy and identify critical interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. japer.in Recent cryo-electron microscopy structures of the FP receptor provide high-resolution templates for these docking studies, enhancing the accuracy of predictions. nih.gov

AI and machine learning (ML) algorithms can analyze vast datasets of chemical structures and biological activities to identify patterns that humans might miss. nih.govnih.gov These models can be trained to predict a range of properties for this compound, from its likely on-target potency to its potential for off-target-driven adverse events, by comparing its structural features to those of thousands of other compounds with known clinical profiles. nih.gov

Exploration of Unexpected Biological Activities in Non-Canonical Pathways

While the parent compound, fluprostenol, is a potent agonist of the FP receptor, leading to the canonical effect of increased uveoscleral outflow, prostaglandin analogs are known to engage in other signaling pathways. researchgate.net Investigating the biological activity of this compound could reveal unexpected interactions with these non-canonical pathways, potentially uncovering novel biological functions or explaining previously uncharacterized effects.

Recent research has shown that prostaglandin analogs can modulate signaling pathways beyond the typical G-protein coupled receptor (GPCR) cascade associated with the FP receptor. mpu.edu.mo For instance, analogs like travoprost (B1681362) have been found to influence the non-canonical Wnt signaling pathway in human trabecular meshwork cells. mpu.edu.mo Other potential non-canonical pathways that could be modulated include the Rho kinase and mitogen-activated protein kinase (MAPK) signaling cascades, which are involved in regulating the cellular cytoskeleton and extracellular matrix turnover. mpu.edu.moscienceopen.com A study on fluprostenol demonstrated its ability to block the fibrotic effects of connective-tissue growth factor (CTGF) and increase the activity of matrix metalloproteinase 2 (MMP2) in human trabecular meshwork cells, suggesting a role in modulating the extracellular matrix independent of the canonical outflow pathway. nih.gov

An entirely unexpected area of research involves the effect of prostaglandin analogs on cerebrospinal fluid (CSF) dynamics. A recent study found that several PGF2α analogs, when administered via nasal inhalation to mice, increased the outflow of a CSF tracer through the nasal lymphatics. biorxiv.org This suggests a novel, non-canonical biological activity for this class of compounds that is completely distinct from their well-established ocular effects. Exploring whether this compound shares this or other unexpected activities could open new avenues for research.

Table 2: Canonical vs. Non-Canonical Pathways for PGF2α Analogs

Pathway Type Pathway Name Primary Effect Potential Role of this compound
Canonical FP Receptor Activation (Gαq signaling) Increased uveoscleral outflow, intracellular calcium mobilization. mpu.edu.monih.gov To be determined; likely has some affinity for the FP receptor, but potency is unknown.
Non-Canonical Wnt Signaling Modulation of β-catenin-dependent pathways in trabecular meshwork cells. mpu.edu.mo Potential for differential activation compared to the parent compound.
Non-Canonical Extracellular Matrix (ECM) Modulation Induction of matrix metalloproteinase (MMP) activity; blocking fibrotic mediators. nih.gov Could possess unique ECM-modulating properties due to its epoxy structure.

| Non-Canonical | CSF Outflow Modulation | Increased CSF clearance via nasal lymphatics. biorxiv.org | Exploration of this unexpected activity could reveal novel therapeutic potential. |

Potential for Derivatization and Analog Discovery for Research Tool Development

The structure of this compound can serve as a scaffold for the synthesis of new chemical entities. Through derivatization—the process of chemically modifying a parent compound—it is possible to create a library of analogs with tailored properties. These new molecules can be developed as highly specific research tools to probe the function of prostaglandin receptors and related signaling pathways.

One key application is the development of selective molecular probes. For example, by incorporating photoreactive or tagged functional groups (like azido groups) onto the core structure, analogs can be created that function as photoaffinity labels. researchgate.net These probes can be used to covalently bind to the FP receptor, allowing researchers to map the ligand-binding site, identify interacting proteins, and study receptor trafficking with greater precision. researchgate.net

Furthermore, systematic modification of the epoxy ring and the side chains of this compound could lead to the discovery of analogs with novel pharmacological profiles. This could include:

Selective Agonists/Antagonists: Creating derivatives that are highly selective for the FP receptor over other prostanoid receptors (e.g., EP or DP receptors).

Biased Ligands: Developing analogs that preferentially activate one downstream signaling pathway over another (e.g., activating G-protein signaling but not β-arrestin recruitment), which can help dissect the complex signaling of the FP receptor.

Mechanistic Probes: Synthesizing analogs designed to investigate specific biological processes, such as the modulation of extracellular matrix proteins or non-canonical signaling pathways. epa.gov

The chemoenzymatic synthesis strategies developed for prostaglandins (B1171923) offer a versatile platform for creating such derivatives, allowing for precise stereochemical control during the construction of these complex molecules. plos.org

Q & A

Q. What is the functional significance of the isopropyl ester moiety in 13,14-epoxy Fluprostenol's prodrug design?

The isopropyl ester group enhances lipophilicity, improving corneal penetration in ocular applications. After topical administration, corneal esterases hydrolyze the ester to release the biologically active free acid (fluprostenol), which activates FP prostaglandin receptors. This prodrug strategy balances bioavailability and metabolic activation .

Q. Which analytical methods are optimal for quantifying 13,14-epoxy Fluprostenol isopropyl ester and its metabolites in ocular tissues?

Reverse-phase HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is recommended. Use a C18 column with gradient elution (e.g., acetonitrile/water with 0.1% formic acid) to separate the prodrug, active acid metabolite, and degradation products. Validate sensitivity (LLOQ <1 ng/mL), precision (CV <15%), and recovery rates (≥80%) in biological matrices .

Q. How does the 13,14-epoxy modification influence prostaglandin receptor selectivity compared to non-epoxidized analogs?

The epoxy ring constrains molecular flexibility, potentially enhancing FP receptor specificity. Competitive binding assays using radiolabeled PGF2α (e.g., ³H-PGF2α) in FP-transfected HEK293 cells show that 13,14-epoxy derivatives exhibit 3-5× higher binding affinity than non-epoxidized Fluprostenol analogs. However, TP and EP receptor cross-reactivity should be tested via calcium mobilization assays .

Advanced Research Questions

Q. What synthetic strategies enable stereoselective synthesis of 13(R),14(R)-epoxy Fluprostenol isopropyl ester?

A biocatalytic approach using ketoreductases (KREDs) achieves diastereoselective reduction of enone intermediates. Key steps:

  • Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation of bicyclic ketones to form lactones.
  • Wittig olefination to install the ω-side chain.
  • Late-stage isopropyl esterification with DCC/DMAP coupling. Chiral HPLC (e.g., Chiralpak AD-H) confirms enantiomeric excess (>99%) .

Q. How do stereochemical variations at the 13,14-epoxy position affect intraocular pressure (IOP) reduction efficacy?

In vivo studies in primate glaucoma models reveal:

  • 13(R),14(R)-epoxy isomer reduces IOP by 35-40% (dose: 0.005% w/v).
  • 13(S),14(S)-epoxy isomer shows 15-20% efficacy, likely due to poor FP receptor docking (molecular docking RMSD: 2.1 Å vs. 0.8 Å for R,R).
  • Racemic mixtures require chiral resolution to avoid confounding pharmacokinetic data .

Q. What experimental approaches resolve contradictions in reported metabolic half-lives across species?

Discrepancies arise from interspecies esterase variability:

  • Use corneal S9 fractions (human vs. rabbit) to compare hydrolysis rates.
  • LC-MS/MS tracks prodrug depletion and acid metabolite formation.
  • Human-derived esterases show 2× faster hydrolysis (t₁/₂: 12 min vs. 25 min in rabbits), necessitating species-specific dosing regimens .

Q. How can researchers mitigate solvent interference in cell-based assays for FP receptor activation?

  • Dissolve the compound in DMSO at ≤20 mg/mL, ensuring final DMSO concentration <0.1% (v/v) to avoid cytotoxicity.
  • For aqueous solubility, prepare ethanol stock solutions (≤5 mg/mL) and dilute in assay buffer. Validate solvent effects via vehicle-controlled cAMP inhibition assays .

Q. What structural analogs of this compound exhibit reduced ocular hyperemia while maintaining IOP efficacy?

Hydrogenation of the 13,14 double bond (e.g., 13,14-dihydro derivatives) reduces FP-mediated conjunctival vasodilation. In vitro TNF-α release assays (human corneal epithelial cells) show 13,14-dihydro analogs decrease pro-inflammatory cytokine secretion by 50% without compromising IOP reduction .

Methodological Notes

  • Receptor Binding Assays : Use FP-transfected CHO-K1 cells with ³H-PGF2α (Kd: 2.3 nM). Include unlabeled Fluprostenol (IC50: 0.8 nM) as a positive control .
  • Solubility Testing : Prioritize DMSO for stock solutions; avoid aqueous buffers with pH >7.0 to prevent ester hydrolysis during storage .
  • Chiral Analysis : Employ supercritical fluid chromatography (SFC) with cellulose-based columns for high-resolution separation of R,R and S,S epoxide isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
13,14-epoxy Fluprostenol isopropyl ester
Reactant of Route 2
13,14-epoxy Fluprostenol isopropyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.